molecular formula C7H13NO2 B13255107 2-Amino-4-methylidenehexanoic acid

2-Amino-4-methylidenehexanoic acid

Cat. No.: B13255107
M. Wt: 143.18 g/mol
InChI Key: NOPOVNWVHYQBOB-UHFFFAOYSA-N
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Description

2-Amino-4-methylidenehexanoic acid is an organic compound with a unique structure that includes both an amino group and a methylidene group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylidenehexanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-6-methyl-2-pyrone with arylmethylene malononitriles or arylmethylene methyl cyanoacetates. This reaction typically occurs under solvent-free conditions at elevated temperatures, such as 90°C, and often employs a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylidenehexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methylidene group to a methyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: 2-Amino-4-methylhexanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4-methylidenehexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-methylidenehexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the methylidene group can participate in various chemical reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

2-Amino-4-methylidenehexanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-amino-4-methylidenehexanoic acid

InChI

InChI=1S/C7H13NO2/c1-3-5(2)4-6(8)7(9)10/h6H,2-4,8H2,1H3,(H,9,10)

InChI Key

NOPOVNWVHYQBOB-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CC(C(=O)O)N

Origin of Product

United States

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